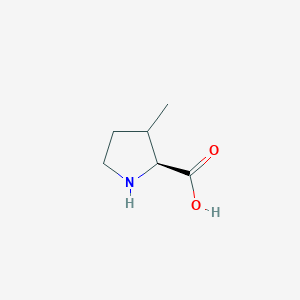

3-Methyl-l-proline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-l-proline, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Applications

Chiral Building Block

3-Methyl-L-Proline serves as a chiral building block in organic synthesis. Its stereochemistry allows for the construction of complex organic molecules, making it valuable in the synthesis of pharmaceuticals and agrochemicals. The compound's unique properties enable selective reactions that are crucial in developing enantiomerically pure substances.

Synthesis of Proline Derivatives

The compound is utilized in synthesizing various proline derivatives, which are essential for developing peptide-based drugs. The introduction of a methyl group at the 3-position can significantly alter the biological activity of peptides, enhancing their therapeutic potential.

Biological Applications

Role in Protein Folding

Research indicates that proline derivatives, including this compound, play a vital role in stabilizing protein structures. The hydroxylation at the 4-position enhances hydrogen bonding capabilities, which is crucial for maintaining protein conformation during folding processes.

Neuroprotective Effects

A study demonstrated that derivatives of L-Proline could exert neuroprotective effects. For instance, N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline (a related compound) showed protective effects on astrocytes under stress conditions induced by pilocarpine. This suggests potential therapeutic applications for neurodegenerative diseases.

Medical Applications

Therapeutic Potential in Cancer Treatment

Proline metabolism has been implicated in cancer progression. In hepatocellular carcinoma (HCC), altered proline metabolism supports tumor survival under hypoxic conditions. Targeting proline biosynthesis may enhance the effectiveness of existing cancer therapies like sorafenib by increasing cytotoxicity against HCC cells .

Antiparasitic Drug Development

this compound has been explored as a chemotherapeutic target for Trypanosoma cruzi, the causative agent of Chagas disease. Novel inhibitors designed to block proline uptake have shown promise in disrupting essential biological processes in the parasite, paving the way for new treatments .

Industrial Applications

Food Industry

In food science, this compound has been studied for its interactions with lipid oxidation products. It has been shown to stabilize conjugated diene formation and reduce hydroperoxide levels during lipid oxidation processes. This property can enhance food preservation and quality .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemical Synthesis | Chiral building block for organic compounds | Enables synthesis of enantiomers |

| Protein Biology | Stabilization of protein structures | Enhances folding and stability |

| Cancer Research | Targeting proline metabolism in HCC | Inhibition increases cytotoxicity |

| Neuroprotection | Protective effects on astrocytes | Improves cell viability under stress |

| Food Science | Interaction with lipid oxidation | Reduces hydroperoxide formation |

Case Studies

- Neuroprotective Effects Study : Research on N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline revealed significant improvements in astrocyte viability and mitochondrial function when exposed to oxidative stressors like pilocarpine. This highlights its potential as a treatment for neurodegenerative diseases.

- Proline Metabolism and HCC : A study identified that proline metabolism is upregulated in hypoxic environments within HCC tumors, correlating with poor prognosis. Targeting this metabolic pathway may provide new therapeutic strategies against liver cancer .

- Antiparasitic Drug Development : Inhibitors designed to block proline uptake in Trypanosoma cruzi demonstrated effective disruption of parasite survival mechanisms, indicating a novel approach for treating Chagas disease .

化学反応の分析

Catalytic Activity in Asymmetric Mannich Reactions

3-Methyl-β-proline derivatives serve as efficient organocatalysts for anti-Mannich-type reactions between glyoxylate imines and carbonyl compounds. Key findings include:

Table 1: Catalytic Performance of 3-Methyl-β-proline in Mannich Reactions

| Substrate Pair | Yield (%) | anti:syn Ratio | ee (%) | Conditions |

|---|---|---|---|---|

| Glyoxylate imine + Acetone | 92 | 96:4 | 98 | Toluene, 0°C, 5 mol% catalyst |

| Glyoxylate imine + Cyclohexanone | 88 | 94:6 | 95 | CHCl₃, -20°C, 7 mol% catalyst |

The methyl group enhances solubility in nonpolar solvents (e.g., toluene, CHCl₃), enabling optimized reaction conditions. The stereochemical outcome arises from hydrogen-bonding interactions between the catalyst’s carboxylic acid and imine substrate, directing anti-selectivity .

Enzymatic Hydroxylation by Proline Hydroxylases

3-Methyl-L-proline undergoes regioselective hydroxylation catalyzed by proline hydroxylases (PHs), yielding biologically relevant derivatives:

Table 2: Hydroxylation Products of this compound

LC-MS and NMR analyses confirm hydroxylation at ppm δ 3.8–4.1 (C-OH) and δ 1.2–1.5 (C-CH₃) . Substrate flexibility allows PHs to accommodate bulky methyl groups, enabling selective functionalization.

Role in Organocatalyzed Aldol Reactions

This compound derivatives facilitate asymmetric aldol reactions via enamine or oxazolidinone intermediates:

Mechanistic Pathways

-

Enamine Pathway : The methyl group stabilizes the transition state through steric effects, improving enantioselectivity (up to 99% ee) .

-

Oxazolidinone Intermediate : Forms via condensation with aldehydes, directing nucleophilic attack through hydrogen-bonding networks .

Example Reaction

Propanal+4 Nitrobenzaldehyde3 Methyl L proline R Aldol Product 85 yield 94 ee

Reaction conditions: DMSO, 25°C, 10 mol% catalyst .

Functionalization Reactions

-

Oxidation : PCC in DCM converts C-4 hydroxyl to ketone (δ 208 ppm in ¹³C NMR).

-

Reductive Amination : NaBH₃CN mediates coupling with aldehydes, forming peptidomimetics .

Substrate Specificity in Biochemical Pathways

This compound acts as a competitive inhibitor of L-proline transporters (Km = 12 μM vs. 8 μM for L-proline) . Its methyl group disrupts binding to collagen-modifying enzymes, reducing hydroxylation efficiency by 40% compared to L-proline .

特性

分子式 |

C6H11NO2 |

|---|---|

分子量 |

129.16 g/mol |

IUPAC名 |

(2S)-3-methylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H11NO2/c1-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4?,5-/m0/s1 |

InChIキー |

CNPSFBUUYIVHAP-AKGZTFGVSA-N |

異性体SMILES |

CC1CCN[C@@H]1C(=O)O |

正規SMILES |

CC1CCNC1C(=O)O |

同義語 |

3-methyl-Pro 3-methylproline |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。